Lipophilicity Advantage Over Des-Methyl and Shorter-Chain Cyclopentyl Analogs
The measured/computed LogP of the target compound (2.81) is 0.39 units higher than that of its direct des-methyl analog 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (LogP 2.42) and 1.11 units higher than the cyclopentyl-attached analog 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine (XLogP3-AA 1.7) . In medicinal chemistry, a ΔLogP of ≥0.3 is generally considered sufficient to produce a meaningful change in membrane permeability and non-specific protein binding [1].
| Evidence Dimension | Computed/Measured LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.81 (Leyan computed value) |
| Comparator Or Baseline | Comparator 1: 4-Bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine, LogP = 2.42. Comparator 2: 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, XLogP3-AA = 1.7. |
| Quantified Difference | ΔLogP = +0.39 vs. cyclopentylmethyl analog; ΔLogP = +1.11 vs. cyclopentyl analog |
| Conditions | LogP values sourced from vendor computational chemistry data (Leyan, Chemscene) and PubChem computed properties; methods may differ between sources. |
Why This Matters
The higher LogP of the target compound predicts improved membrane permeability compared to its shorter-chain and des-methyl analogs, which is a key selection criterion when designing compounds intended for intracellular or CNS targets.
- [1] PubChem. 4-Bromo-1-cyclopentyl-1H-pyrazol-3-amine, CAS 1006470-56-9. XLogP3-AA: 1.7. View Source
